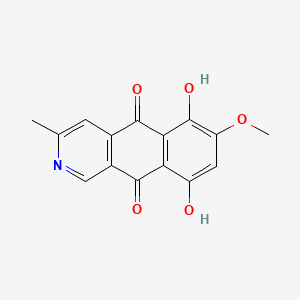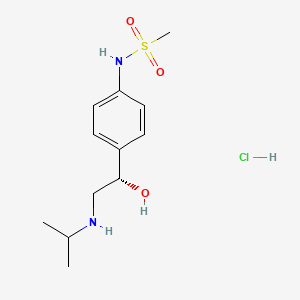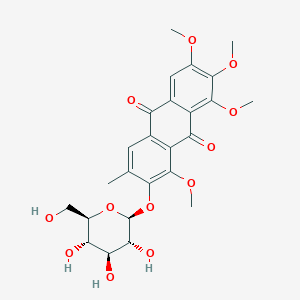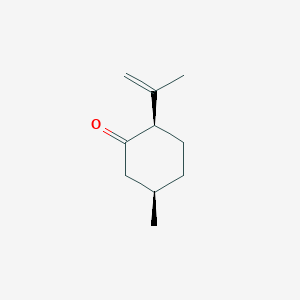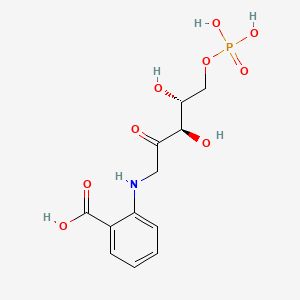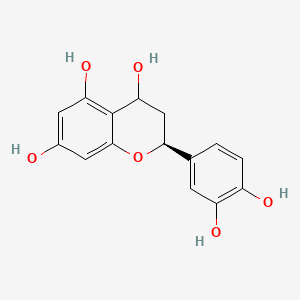
3-Deoxyleucocyanidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-deoxyleucocyanidin is a leucoanthocyanidin that is the 3-deoxy derivative of (2R,3S,4S)-leucocyanidin. It is a pentahydroxyflavan and a leucoanthocyanidin. It derives from a (2R,3S,4S)-leucocyanidin.
Wissenschaftliche Forschungsanwendungen
Nature, Health, and Synthesis :
- 3-Deoxyanthocyanidins are water-soluble pigments found in mosses, ferns, and some flowering plants. They are known for their orange-red and blue-violet coloration in plants and function as phytoalexins against microbial infection and environmental stress.
- These compounds have unique chemical and biochemical properties due to the absence of a hydroxyl group at the C-3 position. This uniqueness includes potent natural antioxidant properties and potential health benefits, such as cancer prevention.
- In the food industry, they are valued as natural food colorants. Their higher stability compared to anthocyanins during processing and handling conditions is particularly notable. They are also photochromic, changing "perceived" color when exposed to UV light, which can be utilized in novel food and beverage designs.
- Efforts have been made in the biosynthesis and chemical synthesis of these compounds, including discovering the 3-deoxyanthocyanidin biosynthetic pathway and advances in chemical synthesis techniques (Xiong et al., 2019).
Antioxidant Activities :
- 3-Deoxyanthocyanidins have been investigated for their in vitro and cellular antioxidant activities. Studies show that luteolinidin and 5,7-dimethoxy-luteolinidin, types of 3-deoxyanthocyanidins, exhibit significantly high antioxidant activity. Their antioxidant potency is highly dependent on their structure.
- This research suggests that luteolinidin and 5,7-dimethoxy-luteolinidin might be promising candidates for development as antioxidant supplements (Xiong et al., 2021).
Anticancer Properties :
- 3-Deoxyanthocyanidins have shown to be more cytotoxic to human cancer cells than their 3-hydroxylated anthocyanidin analogues. Luteolinidin, in particular, demonstrated a significant reduction in the viability of certain cancer cell lines at specific concentrations. These findings suggest the potential use of 3-deoxyanthocyanidins in cancer treatment strategies (Shih et al., 2007).
Biosynthesis in Plants :
- The biosynthesis pathway of 3-deoxyanthocyanidins in sorghum, particularly in response to fungal inoculation, has been investigated. This research identifies specific genes responsive to conditions stimulating the production of these compounds, offering insights into plant defense mechanisms and the potential for genetic manipulation for enhanced production (Liu et al., 2010).
Thermal Stability :
- The thermal stability of 3-deoxyanthocyanidins has been studied, revealing high color retention under various conditions. This stability is significantly affected by pH, with better color retention at lower pH levels. This property indicates their potential as stable natural colorants in the food industry (Yang et al., 2014).
Eigenschaften
Produktname |
3-Deoxyleucocyanidin |
|---|---|
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2/t12?,13-/m0/s1 |
InChI-Schlüssel |
FSYDWKPCKNCRDI-ABLWVSNPSA-N |
Isomerische SMILES |
C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC(=C(C=C3)O)O |
SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |
Kanonische SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |
Synonyme |
luteoforol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
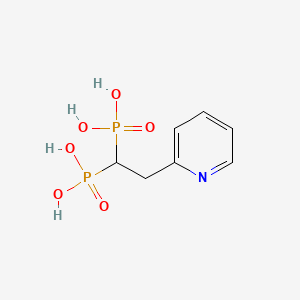
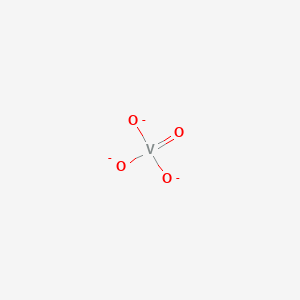
carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)
